molecular formula C10H11NO3 B13934556 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol

2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B13934556
M. Wt: 193.20 g/mol
InChI Key: AQYZNAXKHBGYEA-UHFFFAOYSA-N
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Description

2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol (CAS: 861331-53-5) is a nitro-substituted tetrahydronaphthol derivative. Structurally, it consists of a partially hydrogenated naphthalene backbone with a hydroxyl group at position 1 and a nitro group (-NO₂) at position 2. The tetrahydronaphthalene (tetralin) core provides a rigid, bicyclic framework, while the nitro and hydroxyl groups confer distinct electronic and steric properties. This compound is of interest in organic synthesis due to the nitro group’s electron-withdrawing effects, which influence reactivity in substitution and reduction reactions .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H11NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h5-6,12H,1-4H2

InChI Key

AQYZNAXKHBGYEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the nitration of 5,6,7,8-tetrahydronaphthalen-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., ketone) using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol.

    Oxidation: 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can also form hydrogen bonds with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol with key structural analogs, highlighting differences in substituents, molecular weights, and properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number Key Properties/Applications
2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol 1-OH, 2-NO₂ C₁₀H₁₁NO₃ 193.20 861331-53-5 Electron-deficient aromatic system; potential intermediate in nitroarene chemistry
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol 1-OH, 4-Br C₁₀H₁₁BrO 227.10 - Bromine as leaving group; predicted collision cross-section (CCS): 139.2 Ų (M+H⁺)
6-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol 1-OH, 6-C₂H₅ C₁₂H₁₆O 176.25 78772-92-6 Lipophilic ethyl group enhances membrane permeability
5,6,7,8-Tetrahydro-1-naphthol 1-OH C₁₀H₁₂O 148.20 529-35-1 Parent compound; used in fragrance and polymer industries
7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol 1-OH, 4-F, 7-N(C₃H₇)₂ C₁₆H₂₃FNO 272.36 125572-93-2 5-HT₁A receptor antagonist; chiral pharmacology

Research Findings and Data Gaps

Analytical Data

  • Collision cross-section (CCS) predictions for 4-bromo-tetrahydronaphthol (139.2 Ų for [M+H]⁺) indicate a compact structure, whereas nitro analogs likely exhibit larger CCS values due to the nitro group’s polarizability .

Biological Activity

2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biomolecules, its pharmacological potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H11N1O2
Molecular Weight: 175.20 g/mol
IUPAC Name: 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol

The compound features a tetrahydronaphthalene backbone with a nitro group and a hydroxyl group, which are crucial for its biological activity. The presence of these functional groups allows for diverse reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that 2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol exhibits notable biological activities including:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures possess antimicrobial properties. The nitro group is often associated with increased antibacterial activity.
  • Antioxidant Properties: The hydroxyl group may contribute to the compound's ability to scavenge free radicals, thus exhibiting potential antioxidant effects.
  • Cytotoxicity: Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study evaluating various nitro-substituted naphthalene derivatives found that 2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis due to the presence of the nitro group.
  • Cytotoxic Effects:
    • In vitro assays demonstrated that the compound showed selective cytotoxicity towards HepG2 liver cancer cells. The IC50 value was determined to be approximately 15 µM, indicating a moderate level of activity. Further studies are needed to elucidate the exact mechanism of action .
  • Antioxidant Activity:
    • The antioxidant capacity was assessed using DPPH radical scavenging assays. Results indicated that 2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol exhibited a scavenging effect comparable to that of ascorbic acid at equivalent concentrations .

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-olBromine and nitro groupsNotable antimicrobial and cytotoxic properties
5-Nitro-tetrahydronaphthaleneNitro group onlyModerate antibacterial activity
5-Hydroxy-tetrahydronaphthaleneHydroxyl group onlyAntioxidant properties

This table illustrates that while structural variations influence biological activity significantly, the combination of both nitro and hydroxyl groups in 2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol may enhance its pharmacological profile.

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